

Diisostearyl Malate: A Technical Guide to Initial Toxicity and Safety Assessments

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicity and safety assessments of **diisostearyl malate**, a widely used emollient in cosmetic and personal care products. The information is compiled from available scientific literature and regulatory assessments, with a focus on quantitative data and detailed experimental methodologies to support further research and development.

Toxicological Profile of Diisostearyl Malate

The safety of **diisostearyl malate** has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe as used in cosmetics.[1][2] The assessment relied on data from **diisostearyl malate** itself, as well as from related dialkyl malates and malic acid, due to their structural similarities.[1][3]

Acute Toxicity

While a specific acute oral LD50 value for **diisostearyl malate** is not readily available in the public domain, the safety assessment by the CIR Expert Panel suggests a low order of acute toxicity. This conclusion is supported by data from structurally related compounds. For instance, the acute oral LD50 of di-C12-13 alkyl malate in rats was found to be greater than 5000 mg/kg.[3] Similarly, the acute dermal LD50 for the same compound in rats was determined to be greater than 2000 mg/kg.[3]



Table 1: Acute Toxicity Data for a Related Dialkyl Malate

Test Substance	Species	Route	LD50	Reference
Di-C12-13 Alkyl Malate	Rat	Oral	> 5000 mg/kg	[3]
Di-C12-13 Alkyl Malate	Rat	Dermal	> 2000 mg/kg	[3]

Skin Irritation and Sensitization

Diisostearyl malate has been shown to be non-irritating and non-sensitizing in both animal and human studies.

Table 2: Dermal Irritation and Sensitization Data

Test	Test Substance	Species/Su bjects	Concentrati on	Results	Reference
Dermal Irritation	Di-C12-13 Alkyl Malate	Rabbit	100%	Not an irritant (28-day daily application)	[3]
Human Repeat Insult Patch Test (HRIPT)	Diisostearyl Malate	Human (n=51)	100%	No irritation or sensitization	[3][4]
Guinea Pig Sensitization (Buehler Test)	Diethylhexyl Malate	Guinea Pig	100%	Not a sensitizer	[3]

Eye Irritation

Studies on related dialkyl malates indicate a low potential for eye irritation.



Table 3: Ocular Irritation Data

Test	Test Substance	Species	Concentrati on	Results	Reference
Eye Irritation	Di-C12-13 Alkyl Malate	Rabbit	100%	Not an irritant	[3]
Chorio- allantoic Membrane (CAM) Assay	Di-C12-13 Alkyl Malate	-	-	Not predicted to be an ocular irritant	[3]

Genotoxicity

Diisostearyl malate has been found to be non-mutagenic in bacterial reverse mutation assays.

Table 4: Genotoxicity Data



Test	Test Substanc e	System	Concentr ation	Metabolic Activatio n	Results	Referenc e
Bacterial Reverse Mutation Assay (Ames Test)	Diisosteary I Malate	S. typhimuriu m	Up to 5000 μ g/plate	With and Without	Not mutagenic	[3]
Bacterial Reverse Mutation Assay (Ames Test)	Di-C12-13 Alkyl Malate	S. typhimuriu m	Up to 10,000 μ g/plate	With and Without	Not mutagenic	[3]
Micronucle us Assay	Di-C12-13 Alkyl Malate	C57BL Mice	12500 mg/kg (i.p.)	-	Not mutagenic	[3]

Experimental Protocols

The following sections detail the methodologies for the key toxicological assessments.

Acute Oral Toxicity (Based on OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure)

The acute oral toxicity is typically determined using a stepwise procedure with a small number of animals.

- Test Species: Albino rats, Sprague-Dawley strain, are commonly used.[5]
- Animal Housing: Animals are housed in standard conditions with controlled temperature (22 ± 3°C), humidity (50-60%), and a 12-hour light/dark cycle.



- Dosage: A single dose of the test substance is administered by oral gavage. For substances with low expected toxicity, a limit dose of 2000 mg/kg or 5000 mg/kg is often used.
- Procedure: Animals are fasted overnight before dosing. Following administration, animals
 are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14
 days.
- Endpoint: The study aims to identify a dose causing evident toxicity but no mortality, or to determine if mortality occurs at a given dose level.

Dermal Irritation (Based on OECD Guideline 404: Acute Dermal Irritation/Corrosion)

This test evaluates the potential of a substance to cause skin irritation.

- Test Species: Albino rabbits are the preferred species.
- Procedure: A single dose of 0.5 g of the test substance is applied to a small area of shaved skin (approximately 6 cm²) under a semi-occlusive patch for a 4-hour exposure period. An untreated skin area serves as a control.
- Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.
- Scoring: Dermal reactions are scored based on a standardized system (e.g., Draize scale).

Eye Irritation (Based on OECD Guideline 405: Acute Eye Irritation/Corrosion)

This test assesses the potential of a substance to cause eye damage.

- Test Species: Healthy, young adult albino rabbits are used.
- Procedure: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.



- Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. Observations may extend up to 21 days to evaluate the reversibility of effects.
- Scoring: Ocular reactions are scored using a standardized system.

Bacterial Reverse Mutation Assay (Ames Test; Based on OECD Guideline 471)

This in vitro test is widely used to assess the mutagenic potential of a substance.

- Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring strains of Escherichia coli are used.
- Procedure: Bacteria are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver). The mixture is then plated on a minimal agar medium lacking the required amino acid.
- Endpoint: The number of revertant colonies (colonies that have mutated to regain the ability
 to synthesize the required amino acid) is counted after incubation. A substance is considered
 mutagenic if it causes a dose-related increase in the number of revertant colonies compared
 to the solvent control.

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is the standard method for assessing the skin sensitization potential of a product in humans.

- Subjects: A panel of human volunteers (typically 50 or more) is recruited.
- Induction Phase: The test material is applied under an occlusive or semi-occlusive patch to the same site on the skin (usually the back) for 24 hours, three times a week for three weeks.
- Rest Phase: A two-week period with no applications follows the induction phase.



- Challenge Phase: The test material is applied under a patch to a new, previously unexposed site.
- Observation: The skin is evaluated for signs of irritation or allergic reaction at 24, 48, and 72 hours after the challenge patch application.

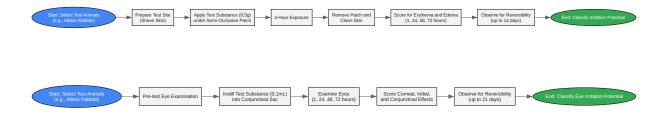
Visualizations

The following diagrams illustrate the workflows of the key experimental protocols and the logical structure of the safety assessment.



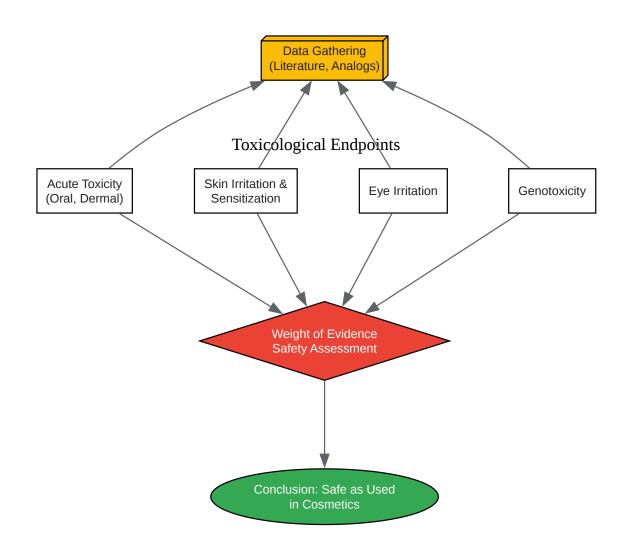
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Acute Oral Toxicity Study Workflow









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